Propyl 3-butenoate
Description
Propyl 3-butenoate (systematic name: propyl but-3-enoate) is an ester derivative of 3-butenoic acid and propanol. It is characterized by a propyl ester group attached to an unsaturated α,β-unsaturated carboxylic acid (butenoate). This compound is of interest in organic synthesis and materials science due to its reactive double bond, which enables polymerization or functionalization. However, none of the provided evidence directly describes this compound, necessitating comparisons with structurally related compounds from the available sources.
Properties
CAS No. |
34456-25-2 |
|---|---|
Molecular Formula |
C7H12O2 |
Molecular Weight |
128.17 g/mol |
IUPAC Name |
propyl but-3-enoate |
InChI |
InChI=1S/C7H12O2/c1-3-5-7(8)9-6-4-2/h3H,1,4-6H2,2H3 |
InChI Key |
JUKZMMDUYUDTMG-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)CC=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Propyl 3-butenoate can be synthesized through the esterification reaction between propanol and 3-butenoic acid. This reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to drive the reaction to completion . The general reaction is as follows:
CH3CH2CH2OH+CH2CHCH2COOH→CH3CH2CH2OCOCH2CHCH2+H2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification process .
Chemical Reactions Analysis
Types of Reactions
Propyl 3-butenoate can undergo various chemical reactions, including:
Reduction: Reduction of this compound using lithium aluminum hydride (LiAlH₄) can yield propanol and 3-butenoic alcohol.
Oxidation: Oxidation reactions can convert this compound into corresponding carboxylic acids or aldehydes.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Major Products
Hydrolysis: Propanol and 3-butenoic acid.
Reduction: Propanol and 3-butenoic alcohol.
Oxidation: Corresponding carboxylic acids or aldehydes.
Scientific Research Applications
Propyl 3-butenoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of propyl 3-butenoate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release propanol and 3-butenoic acid, which can then participate in further biochemical reactions . The specific molecular targets and pathways depend on the context of its use, such as in enzymatic reactions or as a precursor in synthetic pathways .
Comparison with Similar Compounds
Structural Analogues and Functional Groups
The following compounds share structural similarities with Propyl 3-butenoate, such as propyl chains, ester/ether groups, or unsaturated moieties:
Table 1: Key Structural and Physicochemical Comparisons
Key Observations:
- Reactivity: this compound’s α,β-unsaturated ester group contrasts with Pyridalyl’s ether linkages and 4-Propylphenol’s phenolic hydroxyl group. The methacrylate in shares ester functionality but includes a silane group for crosslinking .
- Applications: While Pyridalyl is a pesticide , 3-(Trimethoxysilyl)propyl methacrylate is used in biomedical scaffolds due to its hybrid organic-inorganic structure .
Physicochemical and Functional Properties
- Mechanical Properties: The hybrid scaffold in demonstrated a compressive strength of ~50 MPa via nanoindentation, far exceeding typical ester-based polymers .
- Odor/Toxicity: 4-Propylphenol () has a clove-like odor, whereas this compound’s ester group may impart fruity notes, though toxicity data are absent in the evidence .
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